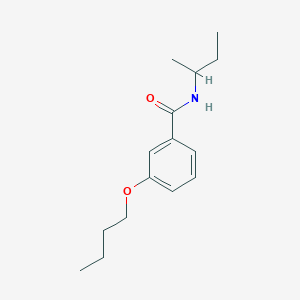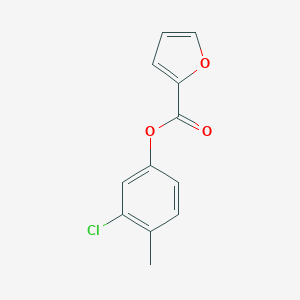![molecular formula C19H21N3O2 B267228 N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. NPC-15437 has been found to inhibit the activity of several enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), among others.
Mechanism of Action
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its effects by inhibiting the activity of several enzymes, including PKC, GSK-3β, and CDK2, among others. PKC is involved in cell proliferation, survival, and migration, while GSK-3β is involved in glycogen metabolism and cell differentiation. CDK2 is involved in cell cycle regulation and DNA replication. By inhibiting these enzymes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can induce apoptosis in cancer cells, improve insulin sensitivity and glucose metabolism in diabetes, and protect against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to have several biochemical and physiological effects in various disease models. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to induce apoptosis and inhibit cell proliferation and migration. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for lab experiments, including its small size, high purity, and well-characterized mechanism of action. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can also be easily synthesized and purified, making it readily available for research purposes. However, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of the enzymes targeted by N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. Additionally, future research could explore the potential of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea as a drug delivery system for targeted therapy. Overall, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea represents a promising small molecule inhibitor with potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 3-(1-piperidinylcarbonyl)aniline with phenyl isocyanate in the presence of a base, typically triethylamine. The resulting urea derivative is then purified through a series of chromatographic techniques to obtain the final product. The purity of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Scientific Research Applications
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to inhibit the activity of several enzymes, including PKC, GSK-3β, and CDK2, which are involved in cell proliferation and survival. N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In diabetes, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been found to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disorders, N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-phenyl-3-[3-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,24) |
InChI Key |
OWXHRSGENSYVNU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B267146.png)

![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)
![N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B267152.png)
![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


